1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde

Description

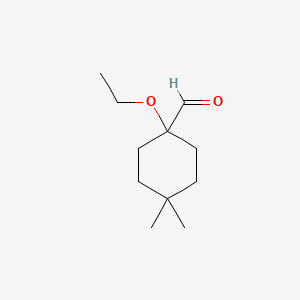

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring an ethoxy group (–OCH₂CH₃), two methyl groups (–CH₃) at the 4,4-positions, and a carbaldehyde (–CHO) substituent at the 1-position. Its IUPAC name reflects this precise substitution pattern, distinguishing it from structurally related compounds .

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

1-ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C11H20O2/c1-4-13-11(9-12)7-5-10(2,3)6-8-11/h9H,4-8H2,1-3H3 |

InChI Key |

MNYPGWQJLAMFIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCC(CC1)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Cyclohexane Ring Formation

The 4,4-dimethylcyclohexane backbone can be constructed via:

- Diels-Alder Reaction : Cycloaddition of a diene (e.g., 2,3-dimethyl-1,3-butadiene) with a dienophile (e.g., acrolein) to form a substituted cyclohexene, followed by hydrogenation.

- Birch Reduction : Reduction of a substituted benzene derivative (e.g., 4,4-dimethylacetophenone) under Birch conditions (Li/NH₃) to yield the cyclohexane framework.

Introduction of the Ethoxy Group

The ethoxy group is typically introduced via Williamson Ether Synthesis :

- Convert a hydroxyl group at position 1 to a leaving group (e.g., tosylate or bromide).

- React with sodium ethoxide (NaOEt) in ethanol to form the ether bond.

Example Reaction :

$$

\text{Cyclohexanol derivative} + \text{NaOEt} \rightarrow \text{1-Ethoxycyclohexane} + \text{Byproducts}

$$

Oxidation to Carbaldehyde

Primary alcohols adjacent to the ethoxy group can be oxidized to aldehydes using mild oxidizing agents:

- Swern Oxidation : (COCl)₂/DMSO, followed by triethylamine, avoids over-oxidation to carboxylic acids.

- Pyridinium Chlorochromate (PCC) : Selective oxidation in dichloromethane.

Example Reaction :

$$

\text{1-Ethoxy-4,4-dimethylcyclohexanemethanol} \xrightarrow{\text{PCC}} \text{1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde}

$$

Alternative Pathways

Formylation Reactions

Direct formylation of the cyclohexane ring via:

- Vilsmeier-Haack Reaction : Applicable if aromatic precursors are used, though limited for alicyclic systems.

- Gattermann-Koch Reaction : Requires Lewis acid catalysts (e.g., AlCl₃) and CO/HCl.

Reductive Functionalization

Hydrogenation of a nitrile or ester precursor:

$$

\text{1-Ethoxy-4,4-dimethylcyclohexanecarbonitrile} \xrightarrow{\text{LiAlH(OC(CH₃)₃)₃}} \text{this compound}

$$

Data Tables

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.27 g/mol |

| SMILES | CCOC1(CCC(CC1)(C)C)C=O |

| InChIKey | MNYPGWQJLAMFIS-UHFFFAOYSA-N |

Table 2: Comparison of Oxidation Methods

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 75–85 | High |

| PCC | PCC, CH₂Cl₂ | 60–70 | Moderate |

| TEMPO/NaOCl | TEMPO, NaOCl, KBr | 80–90 | High |

Chemical Reactions Analysis

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving the modification of biological molecules or as a probe to study enzyme activity.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ in substituent types, positions, or functional groups. Key examples include:

| Compound Name | Molecular Formula | Substituents | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde | C₁₀H₁₈O₂ | Ethoxy (–OCH₂CH₃), methyl (–CH₃) at C4, carbaldehyde (–CHO) at C1 | 1872561-96-0 | 170.25 |

| 1-Ethoxycyclohexane-1-carbaldehyde | C₉H₁₆O₂ | Ethoxy (–OCH₂CH₃), carbaldehyde (–CHO) at C1; lacks methyl groups | Not available | ~156.11 (predicted) |

| 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde | C₉H₁₂O₃ | Two methyl groups at C4, two ketone (–C=O) groups at C2/C6, carbaldehyde at C1 | 16690-03-2 | Not reported |

| 1-Ethoxy-1-ethylcyclohexane | C₁₀H₂₀O | Ethoxy and ethyl groups at C1; lacks carbaldehyde and dimethyl groups | Not available | 156.27 (predicted) |

Key Observations :

Physicochemical Properties

Limited experimental data exist for the target compound, but properties can be inferred from analogs:

Notes:

- Increased methyl substitution correlates with lower aqueous solubility and higher hydrophobicity .

Biological Activity

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde (CAS No. 1872525-57-9) is a chemical compound characterized by its unique structure, which includes an ethoxy group and a dimethylcyclohexane ring with an aldehyde functional group. This compound has garnered interest in various fields, particularly in biological research due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound primarily stems from its aldehyde functional group, which can participate in various biochemical reactions. The mechanism of action involves:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Metabolite Formation : The compound's unique structure allows it to undergo various chemical reactions, leading to the formation of bioactive metabolites that could exert physiological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory pathways, although detailed studies are required to substantiate these claims.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of various aldehydes, including this compound, demonstrated promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 100 to 200 µg/mL.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 100 |

| Standard Antibiotic (e.g., Penicillin) | 10 |

Case Study 2: Anti-inflammatory Activity

In a separate investigation focusing on the anti-inflammatory potential of aldehydes, it was found that this compound inhibited the production of pro-inflammatory cytokines in vitro. The results indicated a reduction in TNF-alpha levels by approximately 30% at a concentration of 50 µM.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde | Moderate antimicrobial | One less methyl group; similar activity profile |

| 1-Ethoxy-4,4-dimethylcyclohexane-1-methanol | Low antimicrobial | Alcohol instead of aldehyde; reduced reactivity |

| 1-Ethoxy-4,4-dimethylcyclohexane-1-carboxylic acid | High anti-inflammatory | Carboxylic acid form shows enhanced activity |

Q & A

Q. What are the optimal synthetic routes for 1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via oxidation of its corresponding alcohol precursor. For example:

- Oxidation of 1-Ethoxy-4,4-dimethylcyclohexane-1-methanol using KMnO₄ in acidic conditions (H₂SO₄) or CrO₃-based reagents like PCC (pyridinium chlorochromate) for selective aldehyde formation .

- Ozonolysis of cyclic alkenes followed by reductive workup may also yield aldehydes with complex substituents, though steric hindrance from the ethoxy and dimethyl groups may require optimized reaction times .

- Critical factors : Temperature (20–40°C), solvent polarity (e.g., acetone vs. acetonitrile), and stoichiometric ratios of oxidizing agents significantly affect yield. For example, excess KMnO₄ may overoxidize the aldehyde to a carboxylic acid .

Q. How is the structure of this compound validated experimentally?

- Spectroscopic techniques :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm, while the ethoxy group (OCH₂CH₃) shows a quartet (δ 3.4–3.6 ppm) and triplet (δ 1.2–1.4 ppm). The dimethyl groups on C4 exhibit two singlets due to restricted rotation .

- IR spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde functionality .

- X-ray crystallography : Resolves spatial arrangement, particularly steric interactions between the ethoxy and dimethyl groups .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

- Steric hindrance : The 4,4-dimethyl group restricts access to the aldehyde, reducing nucleophilic attack rates .

- Electronic effects : The ethoxy group is electron-donating, slightly destabilizing the aldehyde’s electrophilicity compared to unsubstituted cyclohexanecarbaldehydes .

- Solubility : Moderate polarity allows dissolution in acetone or DCM but limited solubility in water, necessitating phase-transfer catalysts for aqueous reactions .

Advanced Research Questions

Q. How do steric and electronic effects from substituents complicate regioselective functionalization?

The 4,4-dimethyl and ethoxy groups create a congested environment, leading to:

- Reduced reactivity in nucleophilic additions : For example, Grignard reagents may favor attack at less hindered positions or require elevated temperatures .

- Challenges in catalytic hydrogenation : Bulkier catalysts (e.g., Pd/C with large pore sizes) are needed to access the aldehyde for reduction to the corresponding alcohol .

- Mitigation strategies : Use directing groups (e.g., boronic esters) to steer reactivity or employ flow chemistry for controlled reaction kinetics .

Q. How can researchers resolve contradictions in reported synthetic yields across different methods?

- Case study : If Method A (KMnO₄/H₂SO₄) reports 60% yield but Method B (PCC) achieves 85%, discrepancies may arise from:

- Overoxidation in acidic conditions (Method A) versus milder PCC conditions (Method B) .

- Incomplete purification due to similar Rf values of byproducts (e.g., carboxylic acids) in TLC analysis .

- Resolution : Cross-validate yields via GC-MS or HPLC to quantify purity and optimize workup protocols (e.g., column chromatography with gradient elution) .

Q. What computational tools are recommended to predict reactivity or binding interactions in biological studies?

- DFT calculations : Model electronic properties (e.g., Fukui indices) to identify reactive sites for nucleophilic/electrophilic attacks .

- Molecular docking : Screen interactions with enzymes (e.g., aldehyde dehydrogenases) to assess potential bioactivity or metabolic pathways .

- MD simulations : Analyze conformational flexibility of the cyclohexane ring under physiological conditions (e.g., aqueous vs. lipid membranes) .

Q. How can this aldehyde be utilized in asymmetric synthesis or chiral drug intermediates?

- Chiral auxiliaries : Attach Evans-type oxazolidinones to the aldehyde for diastereoselective alkylations .

- Enzymatic resolution : Use lipases or ketoreductases to enantioselectively reduce the aldehyde to (R)- or (S)-alcohols .

- Case study : Similar aldehydes like 4-Methoxycyclohexane-1-carbaldehyde are precursors to pharmaceutically active amines via reductive amination .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

- GC-MS limitations : Low volatility of the aldehyde may require derivatization (e.g., formation of oximes or hydrazones) for accurate detection .

- NMR sensitivity : Use cryoprobes or hyperpolarization techniques to enhance signal-to-noise ratios for minor byproducts .

- Regulatory considerations : ECHA guidelines mandate impurity profiling (<0.1% for genotoxic impurities), necessitating LC-MS/MS validation .

Methodological Resources

- Synthetic protocols : PubChem and ECHA databases provide validated procedures for analogous compounds .

- Safety data : Consult ChemIDplus for handling guidelines (e.g., irritant properties) and PPE recommendations .

- Computational workflows : Open-source tools like Gaussian (DFT) and AutoDock (molecular docking) are widely used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.